molecular formula C18H21FN2O4S B4502863 3-fluoro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide

3-fluoro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide

Cat. No.: B4502863
M. Wt: 380.4 g/mol
InChI Key: PROZUHFPHYXPSP-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.12060649 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors

The compound, as a close relative to phosphatidylinositol 3-kinase (PI3K) inhibitors, has been evaluated for treating idiopathic pulmonary fibrosis and cough. PI3K inhibitors, including those related to the subject compound, have shown promise in early-stage clinical studies for these conditions, suggesting a potential therapeutic application in respiratory diseases (Norman, 2014).

Cyclooxygenase-2 Inhibition

Research has explored derivatives of the compound for their ability to inhibit cyclooxygenase-2 (COX-2), which is significant in anti-inflammatory and analgesic drug development. A study synthesized a series of 1,5-diarylpyrazoles with the substituted benzenesulfonamide moiety, exhibiting selective and potent COX-2 inhibition, offering a basis for new anti-inflammatory agents (Pal et al., 2003).

Electrophilic Fluorination

A novel electrophilic fluorinating reagent was developed, demonstrating improved enantioselectivity in fluorination reactions compared to traditional reagents. This research highlights the compound's role in synthesizing fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals (Yasui et al., 2011).

Cytotoxic and Enzyme Inhibitory Activities

Another study synthesized a series of benzenesulfonamides, including derivatives of the subject compound, to investigate their cytotoxic activities and inhibition of enzymes like carbonic anhydrase. These compounds have shown potential in anti-tumor activity and enzyme inhibition, indicating their applicability in cancer therapy and enzyme-related disorders (Gul et al., 2016).

5-HT6 Receptor Antagonism

The compound SB-399885, which shares structural similarities with the subject chemical, was identified as a potent 5-HT6 receptor antagonist. It has shown cognitive-enhancing properties in animal models, suggesting potential applications in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-18-7-6-16(12-17(18)19)26(22,23)20-13-14-2-4-15(5-3-14)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROZUHFPHYXPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.